molecular formula C18H18Se2 B14235351 1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene CAS No. 234773-14-9

1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene

Cat. No.: B14235351
CAS No.: 234773-14-9
M. Wt: 392.3 g/mol
InChI Key: PWCKBENZMNHMRN-UHFFFAOYSA-N
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Description

1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene is a unique organic compound characterized by its complex structure, which includes a buta-1,3-diene backbone and selanylmethylene groups attached to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene typically involves the use of alkylbenzenes as precursors. One-pot protocols under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been reported. This method promotes the oxidative dehydrogenation of alkylbenzenes to olefins, which are then transformed into buta-1,3-dienes via a dehydrogenative C–H homocoupling reaction .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the benzene rings.

Scientific Research Applications

1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant properties.

    Industry: Possible use in the development of new materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism by which 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of selenium atoms in the molecule may play a crucial role in its biological activity, potentially through redox reactions and the modulation of oxidative stress pathways .

Comparison with Similar Compounds

  • 1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene)
  • Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
  • 1,4-Diphenyl-1,3-butadiene

Uniqueness: 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to similar compounds that lack selenium.

Properties

CAS No.

234773-14-9

Molecular Formula

C18H18Se2

Molecular Weight

392.3 g/mol

IUPAC Name

4-benzylselanylbuta-1,3-dienylselanylmethylbenzene

InChI

InChI=1S/C18H18Se2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

PWCKBENZMNHMRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se]C=CC=C[Se]CC2=CC=CC=C2

Origin of Product

United States

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